molecular formula C21H15BrN2O3 B11595533 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenyl)acetamide

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenyl)acetamide

Cat. No.: B11595533
M. Wt: 423.3 g/mol
InChI Key: DFIVIQJEDSWYBJ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the benzoxazole moiety in the structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenyl)acetamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a coupling reaction between the benzoxazole derivative and a hydroxyphenyl halide.

    Acetamide Formation: The final step involves the acylation of the hydroxyphenyl-benzoxazole intermediate with 4-bromophenyl acetic acid under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in disease pathways.

    Pathways Involved: The compound can modulate signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide
  • N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenyl)acetamide is unique due to the presence of the bromophenyl group, which can enhance its biological activity and provide opportunities for further chemical modifications.

Properties

Molecular Formula

C21H15BrN2O3

Molecular Weight

423.3 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenyl)acetamide

InChI

InChI=1S/C21H15BrN2O3/c22-14-7-5-13(6-8-14)11-20(26)23-15-9-10-18(25)16(12-15)21-24-17-3-1-2-4-19(17)27-21/h1-10,12,25H,11H2,(H,23,26)

InChI Key

DFIVIQJEDSWYBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)CC4=CC=C(C=C4)Br)O

Origin of Product

United States

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